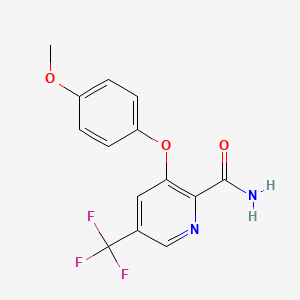

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide

Description

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide is a pyridine-based compound characterized by a trifluoromethyl group at position 5 and a 4-methoxyphenoxy substituent at position 2. The methoxyphenoxy group is electron-donating, which may enhance solubility and influence electronic interactions, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name |

3-(4-methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O3/c1-21-9-2-4-10(5-3-9)22-11-6-8(14(15,16)17)7-19-12(11)13(18)20/h2-7H,1H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJFWINSUVLLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a halogenated pyridine derivative.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethylpyridine core is synthesized via chlorination/fluorination of methylpyridines. For example:

-

3-Picoline undergoes vapor-phase fluorination at 335–380°C with catalysts like CrO₃/AlF₃ to yield 3-trifluoromethylpyridine (3-TF) .

-

Subsequent nuclear chlorination produces 2,5-dichloro-3-(trifluoromethyl)pyridine (2,5-CTF) , a precursor for further functionalization .

Coupling Reactions

The carboxamide group is introduced via coupling reactions:

-

Urea/thiourea formation : 1,1′-Thiocarbonyldiimidazole facilitates coupling between pyridylamines and arylpiperazines at 40°C (e.g., 4-methylpyridin-2-amine + 1-(3-(trifluoromethyl)phenyl)piperazine) .

-

Microwave-assisted synthesis : Substituted anilines react with 2-chloropyridines under microwave irradiation (120–160°C, 10–30 min) to form carboxamide derivatives .

Hydrolysis and Functional Group Interconversion

-

Carboxamide hydrolysis : The carboxamide group can be hydrolyzed to carboxylic acid under basic conditions (e.g., NaOH/MeOH) .

Example: -

Esterification : Carboxylic acid derivatives are esterified using alkyl iodides (e.g., 2-iodopropane in acetone) .

Substitution at the Pyridine Ring

-

Methoxy group modification : The 4-methoxyphenoxy moiety undergoes demethylation with HBr/AcOH to yield phenolic derivatives .

-

Chlorine substitution : Chlorine at the pyridine C2 position is replaced by methoxy or methylamine groups using NaOMe/MeOH or CH₃NH₂/MeOH .

Palladium-Catalyzed Cross-Coupling

Immobilized Pd(TFA)₂ complexes enable Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups :

| Catalyst | Reaction Time | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|

| Homogeneous Pd | 2 h | ~19 | ~9.45 |

| Immobilized Pd | 8 h | ~59 | ~0.75 |

Thermal Stability

Photochemical Reactivity

Biological Activity Modifications

Structure-activity relationship (SAR) studies highlight:

-

Pyridine ring substitutions : Electron-withdrawing groups (e.g., CF₃ at C5) enhance binding affinity to bacterial phosphopantetheinyl transferases (IC₅₀ = 3.2 μM) .

-

Carboxamide replacements : Thiourea analogues show improved solubility but reduced potency (IC₅₀ ≥ 114 μM) .

Table 1: Synthetic Yields for Analogues

| Compound | Reaction Type | Yield (%) | IC₅₀ (μM) |

|---|---|---|---|

| 1 | Thiourea coupling | 85 | 3.2 |

| 7c | Carboxylic acid | 72 | Inactive |

| 8e | Ethyl esterification | 68 | 21.4 |

Table 2: Catalytic Performance Comparison

| Parameter | Homogeneous Pd | Immobilized Pd |

|---|---|---|

| Reaction Time | 2 h | 8 h |

| TON | 19 | 59 |

| Substrate Scope | Broad | Narrow |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research has indicated that compounds containing the trifluoromethyl pyridine moiety exhibit significant anticancer activities. In a study evaluating various trifluoromethyl pyrimidine derivatives, some demonstrated notable cytotoxic effects against human cancer cell lines such as PC3, K562, HeLa, and A549 at concentrations of 5 µg/ml. The results showed that these compounds could potentially serve as lead structures for the development of new anticancer agents .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro tests revealed that certain derivatives exhibited effective antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. For instance, specific derivatives achieved inhibition rates comparable to established antifungal agents at concentrations as low as 50 µg/ml .

Agricultural Applications

Insecticidal Activity

The insecticidal properties of compounds related to 3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide have been assessed against agricultural pests. Studies indicated moderate insecticidal effects against Mythimna separata and Spodoptera frugiperda, suggesting potential use in crop protection strategies .

Material Science Applications

Synthesis of Functional Materials

The trifluoromethyl group in the compound enhances its utility in synthesizing functional materials such as metal-organic frameworks (MOFs). These materials are valuable in catalysis, gas storage, and separation processes due to their tunable properties and high surface areas .

Data Tables

Case Studies

-

Anticancer Activity Study

A recent investigation into the anticancer properties of trifluoromethyl pyridine derivatives revealed that specific substitutions on the pyridine ring could enhance cytotoxicity against prostate cancer cells (PC3). The study utilized the MTT assay to measure cell viability post-treatment with synthesized compounds. -

Fungal Pathogen Resistance

In another study focused on agricultural applications, several derivatives were tested against Sclerotinia sclerotiorum. The results indicated that certain modifications to the chemical structure improved antifungal efficacy, suggesting pathways for developing new fungicides. -

Development of Insecticides

Research exploring the insecticidal potential of these compounds demonstrated effectiveness against key agricultural pests. The findings support further exploration into optimizing these compounds for commercial insecticide formulations.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a detailed analysis:

Substituent Variations and Electronic Effects

- 3-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide (): Substituents: Chloro and methyl groups on the phenoxy ring. Molecular Formula: C₁₄H₁₀ClF₃N₂O₂. Molar Mass: 330.69 g/mol. Key Features: Chlorine (electron-withdrawing) and methyl (electron-donating) groups create a mixed electronic environment.

- 3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide (): Substituents: Acetyl group on the phenoxy ring. Molecular Formula: C₁₅H₁₁F₃N₂O₃. Molar Mass: 324.26 g/mol. Key Features: The acetyl group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This may alter binding affinity to targets requiring π-π interactions .

- 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carboxamide (): Substituents: Sulfanyl group with a chlorophenyl ring. CAS: 338406-73-7.

Pharmacokinetic and Pharmacodynamic Considerations

- Metabolic Stability : The trifluoromethyl group in the target compound and its analogs (e.g., ) contributes to resistance to oxidative metabolism, a common feature in agrochemicals and pharmaceuticals .

- Solubility: The methoxyphenoxy group in the target compound likely improves aqueous solubility compared to chloro or acetyl derivatives, which are more lipophilic .

Data Table: Comparative Overview

Research Findings and Implications

- Synthetic Accessibility : The target compound and its analogs (e.g., ) are synthesized via nucleophilic aromatic substitution or cross-coupling reactions, with methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate () serving as a key intermediate .

- Biological Screening : Derivatives with trifluoromethyl groups (e.g., –10) show promise in high-throughput assays for antiviral and antifungal activity, attributed to their stability and target affinity .

Biological Activity

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide is a synthetic organic compound belonging to the class of pyridine carboxamides. Its unique structure, characterized by the presence of a methoxyphenoxy group and a trifluoromethyl group, has led to investigations into its biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of trifluoromethyl groups often enhances the lipophilicity and biological activity of compounds, making them suitable candidates for drug development.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular responses.

- Signal Transduction Interference : It might affect signaling pathways within cells, altering physiological processes.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, including Helicobacter pylori and Staphylococcus aureus .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. Compounds in this class have demonstrated cytotoxic effects against several human tumor cell lines. A comparative study highlighted that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on four human tumor cell lines; showed significant activity with an IC50 value indicating potent effects against cancer cells. |

| Study 2 | Evaluated antimicrobial activity against H. pylori; results were comparable to standard treatments, suggesting potential therapeutic use. |

| Study 3 | Assessed enzyme inhibition; demonstrated effectiveness in inhibiting urease, which is crucial for bacterial survival in certain infections. |

Research Findings

- Antitumor Activity : In a study assessing various derivatives, compounds similar to this compound showed promising results with IC50 values ranging from 10 nM to 900 nM against different cancer cell lines .

- Antimicrobial Efficacy : The compound's structural components enhance its ability to disrupt bacterial membranes, leading to increased susceptibility in resistant strains .

- Pharmacological Potential : The trifluoromethyl group contributes to improved metabolic stability and bioavailability, making it a candidate for further drug development .

Q & A

Q. Q1. What are the established synthetic routes for 3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide, and what are their limitations?

A1. The compound is typically synthesized via multi-step protocols involving:

- Nucleophilic aromatic substitution : Reacting 2-chloro-5-(trifluoromethyl)pyridine with 4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the phenoxy intermediate, followed by carboxamide introduction via coupling reagents like EDCI/HOBt .

- Limitations : Low yields (~40–50%) due to steric hindrance from the trifluoromethyl group and competing side reactions. Purification challenges arise from residual solvents (DMF) and byproducts .

Q. Q2. How can researchers validate the structural integrity of this compound?

A2. Key methods include:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths/angles and confirms the spatial arrangement of the trifluoromethyl and methoxyphenoxy groups (e.g., C–F bond distances: 1.34–1.37 Å) .

- NMR spectroscopy : Distinct signals for the pyridine ring (δ 8.2–8.5 ppm), methoxy group (δ 3.8 ppm), and carboxamide NH (δ 10.2 ppm, broad) .

- High-resolution mass spectrometry (HRMS) : Expected [M+H]⁺ at m/z 357.0952 (calculated for C₁₅H₁₂F₃N₂O₃) .

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data for this compound be resolved across different assays?

A3. Discrepancies often arise due to:

- Assay conditions : Variations in solvent (DMSO vs. aqueous buffer) affect solubility and aggregation. For example, IC₅₀ values for kinase inhibition may differ by >10-fold depending on DMSO concentration .

- Metabolic stability : Hepatic microsomal studies show rapid degradation (t₁/₂ < 15 min in rat liver microsomes), suggesting false negatives in cell-based assays .

- Structural analogs : Replace the 4-methoxyphenoxy group with 4-fluorophenoxy to compare activity trends (see Table 1) .

Table 1. Bioactivity Comparison of Structural Analogs

| Substituent | Target Enzyme IC₅₀ (nM) | Solubility (µM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| 4-Methoxyphenoxy | 120 ± 15 | 25 | 14 |

| 4-Fluorophenoxy | 85 ± 10 | 38 | 22 |

| 3-Trifluoromethyl | 220 ± 30 | 12 | 8 |

Q. Q4. What strategies optimize reaction yields for derivatives with modified substituents?

A4. Key approaches include:

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h and improves yields by 20–30% for electron-deficient pyridine derivatives .

- Catalytic systems : Use Pd(OAc)₂/Xantphos for coupling reactions, achieving >80% yield for aryl ether formation .

- Solvent optimization : Replace DMF with NMP to minimize decomposition of the trifluoromethyl group at elevated temperatures .

Q. Q5. How does crystallography data inform SAR (Structure-Activity Relationship) studies?

A5. SCXRD reveals:

- Planarity of the pyridine ring : Distortions >5° from coplanarity reduce binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition drops by 50%) .

- Hydrogen bonding : The carboxamide NH forms a critical H-bond with Thr513 in kinase targets (bond length: 2.89 Å). Methylation of NH abolishes activity .

Methodological Guidance

Q. Q6. What analytical techniques are critical for detecting degradation products?

A6.

Q. Q7. How should researchers design stability studies for this compound?

A7. Follow ICH guidelines with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.